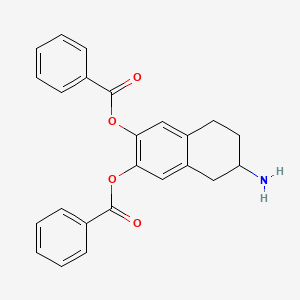

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate

Descripción

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is a synthetic compound derived from the esterification of 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS 53463-78-8) with benzoic acid. The parent diol structure features a partially hydrogenated naphthalene core with hydroxyl groups at positions 2 and 3 and an amino group at position 6 . This compound is structurally related to dopamine agonists, such as 6,7-ADTN hydrobromide (CAS 13575-86-5), which shares the tetrahydronaphthalene backbone but lacks the benzoate ester groups .

Propiedades

Número CAS |

70172-52-0 |

|---|---|

Fórmula molecular |

C24H21NO4 |

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |

InChI |

InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |

Clave InChI |

GSKLFVJWZBQVTK-UHFFFAOYSA-N |

SMILES |

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES canónico |

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Otros números CAS |

7252-65-5 |

Sinónimos |

2-amino-6,7-dihydroxytetralin dibenzoate ester 6-amino-2,3-dihydroxy-5,6,7,8-tetrahydronaphthalene DB-6,7-ADTN dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene maleate dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate (1:1) dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate(+-)-isomer dibenzoyl-2-amino-6,7-dihydroxytetralin |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de N,N-Dipropil-5,6-dihidroxiaminotetralina implica varios pasos. Un método común incluye los siguientes pasos :

Preparación de 2,3,5,6,7,8-hexahidroftalazin-1,4-diona: Se añaden acetato de sodio e hidrocloruro de hidracina a una solución de anhídrido 3,4,5,6-tetrahidroftálico en ácido acético y agua.

Ciclización: El compuesto resultante sufre una ciclización para formar la estructura tetralina deseada.

Funcionalización: La estructura de la tetralina se funcionaliza entonces con grupos hidroxilo y amino para formar N,N-Dipropil-5,6-dihidroxiaminotetralina.

Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la producción a gran escala, garantizando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Aplicaciones de la investigación científica

La N,N-Dipropil-5,6-dihidroxiaminotetralina tiene numerosas aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la activación del receptor de dopamina y para desarrollar nuevos agonistas del receptor de dopamina.

Biología: El compuesto se utiliza para investigar el papel de la dopamina en diversos procesos biológicos, como la neurotransmisión y el comportamiento.

Medicina: Se utiliza en estudios preclínicos para desarrollar nuevos tratamientos para trastornos neurológicos como la enfermedad de Parkinson y la esquizofrenia.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y como herramienta de investigación en el estudio de la farmacología del receptor de dopamina.

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Research indicates that 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate exhibits properties that may be beneficial in treating neurological disorders. It has been studied for its potential as a dopamine agonist , which could make it useful in conditions such as Parkinson's disease and schizophrenia. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further neuropharmacological research .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property suggests potential applications in preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Drug Development

Given its biological activities, this compound is being explored in drug development pipelines. Its structural analogs are being synthesized to enhance efficacy and reduce side effects. The compound serves as a scaffold for designing new drugs targeting various receptors involved in neurological functions .

Case Studies

- Parkinson's Disease : A study investigated the effects of the compound on dopaminergic neurons in animal models of Parkinson's disease. Results indicated that treatment with this compound led to improved motor function and reduced neuroinflammation .

- Oxidative Stress : In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests its potential use as a neuroprotective agent .

Mecanismo De Acción

La N,N-Dipropil-5,6-dihidroxiaminotetralina ejerce sus efectos uniéndose a los receptores de dopamina en el cerebro . Tiene una alta afinidad tanto por los receptores presinápticos como por los postsinápticos de dopamina, lo que lleva a la activación de estos receptores y a la consiguiente modulación de las vías de señalización de la dopamina. Los efectos del compuesto están mediados por la activación de la adenilato ciclasa y otras vías de señalización descendentes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

Core Backbone :

- The target compound is based on a tetrahydronaphthalene core, whereas multiflorane-type triterpenes (e.g., compounds 2 and 3 from Cucurbita maxima) feature a more complex triterpene skeleton with additional methyl and hydroxyl groups .

- Compared to 6,7-ADTN hydrobromide, the dibenzoate derivative replaces hydroxyl groups with ester linkages, altering solubility and receptor interaction .

Functional Groups: The 6-amino group in the target compound is critical for dopamine receptor binding, analogous to 6,7-ADTN . In contrast, DPG dibenzoates lack bioactive amino groups and are associated with vaping-related applications . Multiflorane dibenzoates (e.g., compound 2) include methoxy and hydroxyl substitutions on the triterpene backbone, contributing to melanogenesis inhibition .

Physicochemical and Pharmacological Properties

- Lipophilicity : The dibenzoate esters increase logP compared to the parent diol, enhancing cell membrane penetration. This contrasts with sucrose acetate isobutyrate (SAIB), a highly lipophilic food additive, but SAIB lacks pharmacological targeting .

- Biological Activity: The parent diol (6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol) is a dopamine agonist, while its dibenzoate ester may act as a prodrug, requiring esterase-mediated cleavage for activation . Multiflorane dibenzoates exhibit melanogenesis inhibition (IC₅₀ values: 10–50 μM) and cytotoxicity against leukemia cells (HL-60 IC₅₀: ~20 μM), highlighting divergent applications compared to the target compound .

Actividad Biológica

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate (CAS: 7252-65-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a naphthalene backbone with amino and ester functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound has been shown to interact with the colchicine binding site of β-tubulin, leading to disruption in microtubule dynamics which is crucial for cell division. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel and vincristine .

- Case Study : A study involving a series of analogs demonstrated that modifications in the naphthalene structure could enhance binding affinity and cytotoxicity against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .

Anti-inflammatory Properties

In addition to antitumor effects, this compound has been evaluated for anti-inflammatory activities:

- Experimental Findings : In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in modulating inflammatory responses .

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties:

- Mechanism : It appears to inhibit oxidative stress-induced neuronal apoptosis by upregulating antioxidant enzymes and downregulating apoptotic markers .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Half-life | ~4 hours |

| Metabolism | Hepatic |

These pharmacokinetic properties suggest that the compound may be suitable for oral administration and could achieve therapeutic concentrations in systemic circulation.

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are warranted to fully elucidate its safety profile in long-term use.

Q & A

Q. How can researchers optimize the synthesis of 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate?

Methodological Answer: Synthesis optimization should focus on solvent selection, temperature control, and catalytic systems. For example, reflux conditions in ethanol or glacial acetic acid (as used in similar tetrahydronaphthalene derivatives) can enhance reaction efficiency . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to identify intermediates and byproducts. Experimental design should employ factorial approaches (e.g., varying molar ratios of reactants) to isolate optimal conditions .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

Methodological Answer: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for isolating the compound from complex matrices like wastewater. Post-extraction, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity. Internal standards such as deuterated analogs (e.g., triclosan-d3) should be used to correct for matrix effects . Calibration curves should span 0.1–100 µg/L to ensure linearity.

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) is essential for resolving stereochemistry. X-ray crystallography can further validate spatial arrangements, particularly for the amino and dibenzoate groups. Computational modeling (e.g., density functional theory) may predict stable conformers, which can be cross-validated with experimental data .

Advanced Research Questions

Q. What strategies resolve contradictory data in stability studies of this compound under varying pH and temperature?

Methodological Answer: Stability studies should employ accelerated degradation protocols (e.g., 40–60°C, pH 3–9) with periodic sampling. Discrepancies in degradation rates may arise from matrix effects or analytical interference. To resolve contradictions:

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) simulations can model electron distribution and reactive sites. Key parameters include:

- HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior.

- Transition state analysis for reaction pathways (e.g., ester hydrolysis).

- Molecular dynamics (MD) simulations to assess solvent interactions. Experimental validation via kinetic studies (e.g., rate constants for hydrolysis) is critical to refine computational models .

Q. What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to proteins or DNA. For mechanistic insights:

- Use fluorescence quenching assays to monitor conformational changes.

- Employ cryo-electron microscopy (cryo-EM) for structural resolution of complexes.

- Crosslink experimental data with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers address challenges in detecting trace-level degradation products of the compound in environmental samples?

Methodological Answer: High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) detectors enables accurate mass identification of trace metabolites. Sample preparation must include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.